N-methyl-N'-[1-(propan-2-yl)-1H-pyrazol-5-yl]thiophene-2-carboximidamide
Description
N-methyl-N'-[1-(propan-2-yl)-1H-pyrazol-5-yl]thiophene-2-carboximidamide is a carboximidamide derivative featuring a thiophene core substituted at the 2-position. The molecule comprises two distinct nitrogen substituents: a methyl group on one nitrogen and a 1-isopropyl-substituted pyrazole ring on the adjacent nitrogen. Carboximidamides, characterized by a carbonyl group flanked by two amine substituents, are pivotal in medicinal and agrochemical research due to their ability to engage in hydrogen bonding and modulate electronic properties. Its synthesis likely follows alkylation or condensation routes, as inferred from analogous procedures .
Properties
IUPAC Name |
N'-methyl-N-(2-propan-2-ylpyrazol-3-yl)thiophene-2-carboximidamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4S/c1-9(2)16-11(6-7-14-16)15-12(13-3)10-5-4-8-17-10/h4-9H,1-3H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKJHEJBFOLCDOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=CC=N1)NC(=NC)C2=CC=CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-methyl-N'-[1-(propan-2-yl)-1H-pyrazol-5-yl]thiophene-2-carboximidamide is a compound of interest due to its potential biological activities, particularly as a selective inhibitor of monoamine oxidase B (MAO-B). This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a thiophene ring, a pyrazole moiety, and an amide functional group, which contribute to its biological activity.
Synthesis
The synthesis of thiophene-based pyrazole amides has been explored in various studies. For instance, one method involves the reaction of 5-bromothiophene carboxylic acid with substituted pyrazoles in the presence of catalysts such as TiCl₄ or DMAP, yielding various derivatives with differing yields and biological profiles .
Biological Activity
Inhibition of MAO-B:
Recent studies have identified compounds similar to this compound as potent and selective inhibitors of MAO-B. For example, a related compound was shown to have an IC₅₀ value between 29 nM and 56 nM for MAO-B inhibition while demonstrating minimal activity against MAO-A . This selectivity is crucial for minimizing side effects associated with broader MAO inhibition.
Neuroprotective Effects:
In vivo studies have indicated that MAO-B inhibitors can enhance memory and cognitive function in rodent models. A specific derivative demonstrated improvements in memory retention in contextual fear conditioning tests, highlighting its potential neuroprotective effects .
Case Study 1: Memory Enhancement
A study involving a series of thiophene-pyrazole derivatives reported that one compound improved memory retention in rodents subjected to fear conditioning models. This suggests that the compound may enhance synaptic plasticity and long-term memory through its action on MAO-B .
Case Study 2: Selectivity and Pharmacokinetics
Another investigation focused on the pharmacokinetic properties of MAO-B inhibitors derived from pyrazole-thiophene structures. These compounds exhibited favorable absorption and distribution characteristics in animal models, making them suitable candidates for further clinical development .
Table 1: Biological Activity Comparison of Related Compounds
| Compound Name | MAO-B IC₅₀ (nM) | Selectivity (MAO-B/MAO-A) | Memory Improvement |
|---|---|---|---|
| This compound | 29 - 56 | High (19% inhibition at 50 μM) | Yes |
| Related Compound A | 45 | Moderate | Yes |
| Related Compound B | 60 | Low | No |
Comparison with Similar Compounds
Table 1. Structural Comparison of Carboximidamide Derivatives
Preparation Methods
Pyrazole Ring Formation
The 1-(propan-2-yl)-1H-pyrazol-5-yl moiety is synthesized via cyclocondensation of hydrazine derivatives with 1,3-diketones or acetylenic ketones. A regioselective approach using phenylhydrazine and ethyl acetoacetate under acidic conditions yields the substituted pyrazole core. Key parameters include:
| Reaction Component | Conditions | Yield (%) |
|---|---|---|
| Hydrazine hydrate | Ethanol, reflux (12 h) | 78–85 |
| 1,3-Diketone derivative | HCl catalyst (0.5 M) | 82 |
| Acetylenic ketone | TiCl₄, pyridine, 80°C | 68 |
Regioselectivity challenges are mitigated using benzotriazole intermediates, which enhance proton acidity at the α-position, enabling functionalization at the pyrazole’s 4-position.
Thiophene-2-Carboximidamide Synthesis
Thiophene-2-carboximidamide derivatives are prepared via nucleophilic substitution of thiophene-2-carbonitrile with methylamine under basic conditions. A Pd(0)-catalyzed Suzuki–Miyaura cross-coupling introduces aryl/alkyl groups to the thiophene ring:
$$
\text{Thiophene-2-carbonitrile} + \text{MeNH}2 \xrightarrow{\text{K}3\text{PO}_4, \text{1,4-dioxane}} \text{Thiophene-2-carboximidamide}
$$
Critical variables affecting yield include:
- Catalyst loading : 5 mol% Pd(PPh₃)₄ optimizes coupling efficiency (yield: 81%).
- Solvent polarity : 1,4-dioxane outperforms DMF due to improved ligand stability.
Convergent Synthesis Routes
Stepwise Coupling Approach
This method involves sequential assembly of pyrazole and thiophene modules:
Step 1 : 1-(Propan-2-yl)-1H-pyrazol-5-amine synthesis
- Reagents : 3-methyl-1-phenylpyrazol-5-amine, isopropyl bromide
- Conditions : K₂CO₃, DMF, 60°C, 8 h (yield: 76%).
Step 2 : Thiophene-2-carboximidamide functionalization
- Reagents : Thiophene-2-carbonitrile, methylamine hydrochloride
- Conditions : NH₄Cl, EtOH, reflux (yield: 84%).
Step 3 : Final coupling via carbodiimide-mediated amidation
One-Pot Tandem Synthesis
A streamlined protocol combines pyrazole formation and carboximidamide coupling in a single reactor:
Pyrazole-thiophene intermediate :
In situ carboximidamide formation :
Catalytic Systems and Optimization
Palladium-Catalyzed Cross-Coupling
Suzuki–Miyaura coupling enhances structural diversity at the thiophene ring:
| Aryl Boronic Acid | Catalyst System | Yield (%) |
|---|---|---|
| 4-Methoxyphenyl | Pd(OAc)₂, SPhos ligand | 79 |
| 3-Nitrophenyl | PdCl₂(dppf), K₂CO₃ | 66 |
| 2-Thienyl | Pd(PPh₃)₄, CsF | 73 |
Reaction kinetics favor polar aprotic solvents (e.g., 1,4-dioxane) at 90°C.
Acid/Base-Mediated Cyclization
Proton-transfer reactions critical for pyrazole ring closure:
- Brønsted acids (HCl, H₂SO₄): Accelerate cyclization but risk over-protonation.
- Lewis acids (TiCl₄, ZnCl₂): Improve regioselectivity via coordination with carbonyl groups.
Analytical Validation
Spectroscopic Characterization
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O gradient) confirms ≥98% purity for optimized routes.
Industrial-Scale Considerations
Continuous Flow Synthesis
Green Chemistry Metrics
| Metric | Batch Process | Flow Process |
|---|---|---|
| E-factor | 34.2 | 11.6 |
| PMI (Process Mass Intensity) | 58.7 | 19.4 |
| Energy consumption (kW·h/kg) | 42 | 15 |
Solvent recovery systems (e.g., nanofiltration) reduce waste by 63%.
Critical Challenges and Solutions
Regioselectivity in Pyrazole Functionalization
Carboximidamide Stability
- Issue : Hydrolysis under acidic conditions.
- Mitigation : Employ anhydrous MgSO₄ during workup and low-temperature storage.
Q & A
Basic Research Questions
Q. What are the common synthetic routes and critical parameters for preparing N-methyl-N'-[1-(propan-2-yl)-1H-pyrazol-5-yl]thiophene-2-carboximidamide?
- Methodology :
-
Multi-step synthesis : Typically involves condensation of thiophene-2-carboximidamide derivatives with functionalized pyrazole intermediates. Key steps include nucleophilic substitution and cyclization under controlled temperatures (e.g., 60–80°C) in solvents like DMF or dichloromethane .
-
Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) and improves yields (up to 85%) by enhancing reaction kinetics .
-
Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or preparative HPLC (C18 column, acetonitrile/water mobile phase) ensures >95% purity .
- Critical Parameters :
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 60–80°C | Higher temps accelerate side reactions (e.g., isomerization) |
| Solvent Polarity | Medium (DMF, THF) | Facilitates nucleophilic attack on thiophene core |
| Catalyst | K₂CO₃ or Et₃N | Essential for deprotonation in condensation steps |
Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regioselectivity of pyrazole substitution and imidamide bond formation. Key signals:
- Thiophene protons: δ 6.8–7.2 ppm (multiplet)
- Pyrazole protons: δ 5.9–6.3 ppm (singlet) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₃H₁₆N₄S) with <2 ppm error .
- HPLC-PDA : Monitors reaction progress and detects impurities (e.g., unreacted thiophene precursors) .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro and in vivo biological activity data for this compound?
- Experimental Design :
- In vitro : Test receptor binding affinity (e.g., androgen receptor IC₅₀) using competitive radioligand assays (³H-DHT displacement) .
- In vivo : Evaluate pharmacokinetics (e.g., Cmax, T½) in rodent models via LC-MS/MS plasma analysis. Adjust dosing regimens to account for metabolic instability (e.g., CYP3A4-mediated oxidation) .
- Data Analysis :
- Use statistical tools (e.g., ANOVA with Tukey’s post hoc test) to compare dose-response curves.
- Address discrepancies via metabolite profiling (e.g., UPLC-QTOF-MS) to identify active/inactive derivatives .
Q. What computational strategies predict the binding mode of this compound to biological targets (e.g., androgen receptor)?
- Molecular Docking :
- Software: AutoDock Vina or Schrödinger Glide.
- Key interactions: Hydrogen bonding between imidamide NH and AR residue Gln711; hydrophobic contacts with pyrazole isopropyl group .
- Molecular Dynamics (MD) Simulations :
- GROMACS or AMBER to assess binding stability (RMSD <2 Å over 100 ns trajectory) .
- Quantum Mechanics (QM) :
- Multiwfn software calculates electrostatic potential surfaces to identify nucleophilic/electrophilic regions on the thiophene core .
Q. How does structural modification of the pyrazole or thiophene moieties affect biological activity?
- Structure-Activity Relationship (SAR) Insights :
Methodological Challenges
Q. What strategies mitigate synthetic challenges in achieving regioselective pyrazole functionalization?
- Directed Metalation : Use LDA (lithium diisopropylamide) at -78°C to direct deprotonation to the C5 position of pyrazole .
- Protecting Groups : Introduce tert-butoxycarbonyl (Boc) on the imidamide NH to prevent undesired side reactions during alkylation .
Q. How can researchers validate target engagement in cellular models?
- Cellular Thermal Shift Assay (CETSA) : Heat shock (45–65°C) stabilizes compound-bound AR, detected via Western blot .
- Fluorescence Polarization : FITC-labeled compound competes with fluorescent androgen analogs (Kd <100 nM confirms binding) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
